molecular formula C21H33N3O2 B11811265 tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11811265
M. Wt: 359.5 g/mol
InChI Key: WKXAFQKOWPQAFD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling conditions to ensure high yield and purity. This could include the use of specialized catalysts and reagents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.

Biology

In biology, this compound may be used in the development of new pharmaceuticals

Medicine

In medicine, this compound could be explored for its therapeutic properties. Compounds with similar structures have been investigated for their potential to treat various diseases, including neurological disorders and cancers.

Industry

In industry, this compound may be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate apart from similar compounds is its unique combination of piperidine and pyridine rings

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl 2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H33N3O2/c1-16-14-19(23-11-7-5-8-12-23)22-15-17(16)18-10-6-9-13-24(18)20(25)26-21(2,3)4/h14-15,18H,5-13H2,1-4H3

InChI Key

WKXAFQKOWPQAFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)N3CCCCC3

Origin of Product

United States

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